1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA is a synthetic organic compound that features a benzodioxole and an indene moiety connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Indene Intermediate: The indene moiety can be prepared by the cyclization of appropriate precursors under basic or acidic conditions.
Coupling Reaction: The benzodioxole and indene intermediates are then coupled through a urea linkage, typically using a reagent such as phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA: can be compared to other urea derivatives that feature similar structural motifs.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety are often studied for their biological activities.
Indene Derivatives:
Uniqueness
The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)UREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)urea |
InChI |
InChI=1S/C20H22N2O5/c1-24-17-8-13-4-5-15(14(13)9-18(17)25-2)22-20(23)21-10-12-3-6-16-19(7-12)27-11-26-16/h3,6-9,15H,4-5,10-11H2,1-2H3,(H2,21,22,23) |
InChI Key |
AWXXYANXBHQWBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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